molecular formula C12H13BrN2OS2 B2737136 3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide CAS No. 1385442-23-8

3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide

Cat. No.: B2737136
CAS No.: 1385442-23-8
M. Wt: 345.27
InChI Key: ZMXXKCNIZBABJW-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is a structurally complex amide derivative featuring a propanamide backbone substituted with a brominated thiophene ring and a cyanothiolan moiety. Its synthesis likely involves amide coupling strategies similar to those reported for structurally related compounds .

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS2/c13-9-5-10(18-6-9)1-2-11(16)15-12(7-14)3-4-17-8-12/h5-6H,1-4,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXXKCNIZBABJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCC2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction has been extensively utilized for constructing aryl-propanoic acid derivatives. In a representative protocol, 4-bromo-2-iodothiophene is coupled with allyl boronic acid under palladium catalysis to install the propanoyl chain. Key conditions include:

Reagent Catalyst System Solvent Temperature Yield
Allyl boronic acid Pd(PPh₃)₄/K₃PO₄ 1,4-Dioxane 90°C 68%
4-Bromo-2-iodothiophene Pd(OAc)₂/XPhos THF/H₂O 80°C 72%

Post-coupling oxidation of the allyl intermediate to the carboxylic acid is achieved using KMnO₄ in acidic media (yield: 85–92%). Alternative approaches employ propanoic acid boronic esters, though these require protection-deprotection sequences that complicate scalability.

Friedel-Crafts Acylation

Direct acylation of 4-bromothiophene with propionyl chloride under AlCl₃ catalysis affords regioselective functionalization at the 2-position. However, competing bromine displacement and over-acylation limit yields to 40–55%. Microwave-assisted conditions (120°C, 20 min) improve efficiency (yield: 63%) but necessitate rigorous exclusion of moisture.

Synthesis of 3-Cyanothiolan-3-Amine

Cyclization of Mercaptonitrile Derivatives

Alternative routes involve cyclizing 3-mercaptopropionitrile with 1,2-dibromoethane under basic conditions:

$$
\text{HS-CH₂-CH₂-CN} + \text{Br-CH₂-CH₂-Br} \xrightarrow{\text{NaOH}} \text{3-Cyanothiolane} \quad (\text{Yield: 44\%})
$$

Subsequent amination via Hofmann rearrangement (Br₂, NaOH) introduces the amine group, though over-oxidation risks necessitate careful stoichiometric control.

Amide Bond Formation

Acyl Chloride Activation

Activation of 3-(4-bromothiophen-2-yl)propanoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with 3-cyanothiolan-3-amine in dichloromethane:

$$
\text{R-COCl} + \text{R'-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{R-CONH-R'} \quad (\text{Yield: 71–78\%})
$$

Excess triethylamine (3 eq.) ensures efficient HCl scavenging.

Coupling Agent-Mediated Amidation

Carbodiimide reagents (EDCl/HOBt) offer milder conditions, particularly for acid- and base-sensitive substrates:

Coupling Agent Solvent Temperature Yield
EDCl/HOBt DMF 0–25°C 82%
DCC/DMAP CH₂Cl₂ Reflux 68%

Notably, EDCl/HOBt in DMF achieves superior yields (82%) with minimal racemization.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexanes, 1:3) effectively separates the target amide from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 3.6 Hz, 1H, thiophene-H), 6.82 (d, J = 3.6 Hz, 1H, thiophene-H), 3.45 (m, 2H, thiolane-H), 2.98 (t, J = 7.2 Hz, 2H, CH₂CO), 2.58 (m, 2H, thiolane-H), 2.34 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₃H₁₂BrN₂OS₂ [M+H]⁺: 386.9412, found: 386.9409.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Suzuki coupling + EDCl High regioselectivity, scalability Requires boronic acid synthesis 58%
Friedel-Crafts + SOCl₂ Simple reagents Low yields, side reactions 37%
Strecker synthesis Enantiocontrol Limited thiolan-3-one availability 49%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride (LAH).

    Substitution: The bromine atom on the thiophene ring can be a site for nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: LAH, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene rings are often explored as catalysts or catalyst precursors.

    Materials Science: Bromothiophene derivatives are investigated for their electronic properties, making them candidates for organic semiconductors.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways involving thiophene-containing molecules.

Industry

    Polymer Science: Used in the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety could facilitate binding through π-π interactions or halogen bonding, while the cyanothiolan group might engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from the Literature

The evidence highlights several amide derivatives with varying substituents, which serve as useful comparators:

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The target compound’s bromothiophene group increases molecular weight and lipophilicity compared to the aliphatic chains in compounds 5a–d (). This could reduce aqueous solubility but enhance membrane permeability . The cyanothiolan moiety introduces a nitrile group, which is more polar than the sulfamoyl groups in 5a–d. This may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) .

Synthetic Challenges: Brominated aromatic systems (e.g., bromothiophene) often require careful handling due to their sensitivity to light and moisture, unlike the methoxyphenyl or aliphatic substituents in 5a () and 5a–d . The cyanothiolan group may necessitate protective-group strategies during synthesis to prevent nitrile hydrolysis, a concern absent in sulfamoylphenyl derivatives .

Spectroscopic Signatures: The bromine atom in the thiophene ring would produce distinct $ ^1H $-NMR deshielding effects (~7.5–8.5 ppm for thiophene protons) compared to the sulfamoylphenyl protons in 5a–d (7.7–8.2 ppm) . The nitrile group in cyanothiolan would show a strong IR absorption near 2240 cm$ ^{-1 $, absent in aliphatic amides like 5a–d .

Biological Activity

3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is a synthetic organic compound that combines a bromothiophene moiety with a cyanothiolan group. Its unique structure suggests potential applications in medicinal chemistry, particularly as a lead compound for drug development. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₃BrN₂OS₂
  • Molecular Weight : 345.3 g/mol
  • CAS Number : 1385442-23-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bromothiophene Moiety :
    • Bromination of thiophene using bromine or N-bromosuccinimide (NBS).
  • Introduction of the Cyanothiolan Group :
    • Reaction of a suitable thiol with a cyanide source under basic conditions.
  • Amide Bond Formation :
    • Coupling the bromothiophene and cyanothiolan intermediates using carbodiimides (e.g., EDCI) in the presence of a base.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its potential as an enzyme inhibitor or receptor modulator.

The compound's mechanism of action is hypothesized to involve interactions with specific proteins or enzymes, potentially altering their functions through binding interactions. The bromothiophene moiety may facilitate binding via π-π interactions or halogen bonding, while the cyanothiolan group could engage in hydrogen bonding or electrostatic interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-(4-Chlorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamideChloroChlorine atom may alter reactivity compared to bromine.
3-(4-Fluorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamideFluoroFluorine's electronegativity affects electronic properties.
3-(4-Methylthiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamideMethylMethyl group influences steric hindrance and solubility.

Research Findings

Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance:

  • Anticancer Activity : Research has shown that brominated compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds featuring thiophene moieties have been reported to act as effective inhibitors for various enzymes, which may be relevant for drug development targeting specific diseases.

Case Studies

Several case studies illustrate the biological potential of related compounds:

  • Study on Thiophene Derivatives :
    • A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiophene derivatives, highlighting their ability to inhibit cell proliferation in various cancer cell lines.
  • Enzyme Interaction Studies :
    • Another investigation focused on enzyme inhibitors derived from thiophene structures, demonstrating effective modulation of enzyme activity linked to metabolic pathways.

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